REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1>O1CCCC1>[Cl:1][C:2]1[N:7]=[C:6]([N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then treated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 840 mg | |
YIELD: CALCULATEDPERCENTYIELD | 101.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |